2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid
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Overview
Description
2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid typically involves multiple steps:
Formation of the Triazole Ring:
Attachment of the Dimethylbutanoylamino Group: This step involves the acylation of an amine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Coupling with Acetic Acid Derivative: The final step involves coupling the triazole derivative with a suitable acetic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction.
Purification: Typically involving crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dimethylbutanoylamino moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or sulfonates under basic conditions.
Major Products
Oxidized Derivatives: Such as triazole N-oxides.
Reduced Derivatives: Including alcohols or amines.
Substituted Triazoles: With various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound’s structure is similar to known pharmacophores, making it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid depends on its specific application. In drug development, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Acetic Acid Derivatives: Including 2-(1H-1,2,3-triazol-4-yl)acetic acid.
Uniqueness
Structural Features: The presence of the 3,3-dimethylbutanoylamino group distinguishes it from other triazole derivatives, potentially offering unique biological activities.
Reactivity: The specific arrangement of functional groups may confer unique reactivity patterns, making it valuable in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[(3,3-dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)4-9(16)12-5-8-6-15(14-13-8)7-10(17)18/h6H,4-5,7H2,1-3H3,(H,12,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAGMWWQPDIBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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